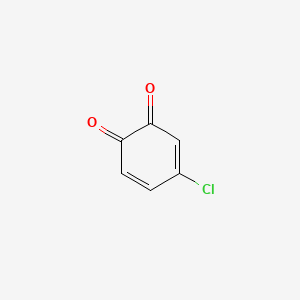
4-Chloro-o-benzoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-o-benzoquinone, also known as 4-chloro-1,2-benzoquinone, is a quinone derivative with the molecular formula C6H3ClO2. It is a yellow crystalline solid that is used in various chemical reactions and industrial applications. This compound is known for its electrophilic properties and is often used as an oxidizing agent in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: 4-Chloro-o-benzoquinone can be synthesized through the chlorination of o-benzoquinone. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure the selective chlorination at the 4-position of the benzoquinone ring.
Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of phenol to form hexachlorocyclohexa-2,5-dien-1-one, which is then hydrolyzed to yield the desired product. This method is efficient and allows for large-scale production of the compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often serving as an oxidizing agent itself.
Reduction: It can be reduced to 4-chloro-1,2-hydroquinone using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products Formed:
Oxidation: Products include various quinone derivatives.
Reduction: The major product is 4-chloro-1,2-hydroquinone.
Substitution: Products depend on the nucleophile used, resulting in compounds like 4-amino-o-benzoquinone or 4-thio-o-benzoquinone.
科学研究应用
4-Chloro-o-benzoquinone has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and as a reagent in the preparation of various quinone derivatives.
Biology: The compound is studied for its potential biological activities, including its role in redox cycling and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to generate reactive oxygen species.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism by which 4-Chloro-o-benzoquinone exerts its effects involves its electrophilic nature. It can accept electrons from other molecules, leading to redox reactions. In biological systems, it can interact with cellular components such as DNA and proteins, causing oxidative stress and potentially leading to cell death. The compound’s ability to generate reactive oxygen species is a key aspect of its mechanism of action .
相似化合物的比较
Chloranil (Tetrachloro-1,4-benzoquinone): Another chlorinated quinone with similar oxidizing properties.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Known for its high reduction potential and use in organic synthesis.
1,4-Benzoquinone: The parent compound, which lacks the chlorine substituent but shares similar chemical properties.
Uniqueness: 4-Chloro-o-benzoquinone is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its electrophilic nature and ability to participate in a variety of redox reactions make it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
31222-02-3 |
|---|---|
分子式 |
C6H3ClO2 |
分子量 |
142.54 g/mol |
IUPAC 名称 |
4-chlorocyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C6H3ClO2/c7-4-1-2-5(8)6(9)3-4/h1-3H |
InChI 键 |
LOLOOGVNFWMAIO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)C(=O)C=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


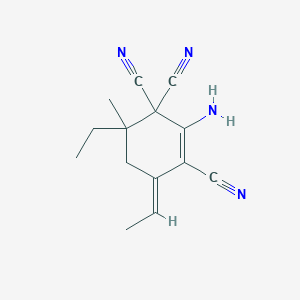
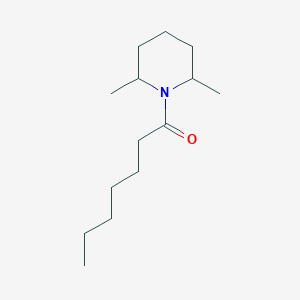
![4-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzonitrile](/img/structure/B14159145.png)
![Ethyl 3-methyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]but-2-enoate](/img/structure/B14159149.png)
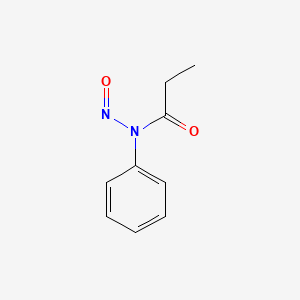
![7-{[(3-cyanophenyl)carbonyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14159164.png)
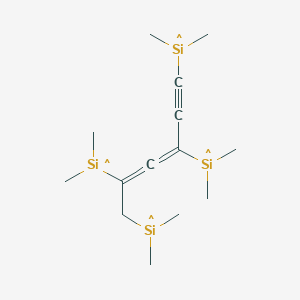
![N~4~-[(Furan-2-yl)methyl]-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine](/img/structure/B14159166.png)
![1-(4-fluorophenyl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14159167.png)
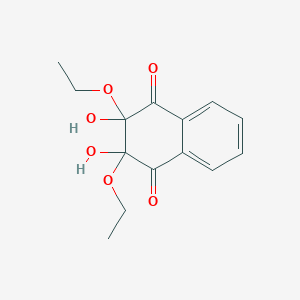
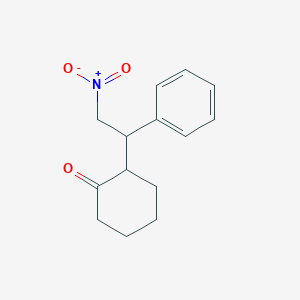
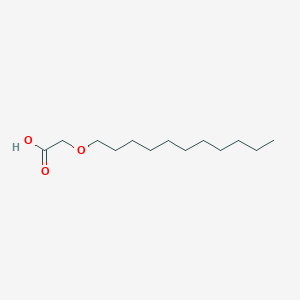
![N,N-dimethyl-4-[(2,6,8-trimethylquinolin-4-yl)amino]benzamide](/img/structure/B14159197.png)
![N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14159211.png)
